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molecular formula C13H23NO4 B8453466 Methyl 1-(2-tert-butoxy-2-oxoethyl)piperidine-4-carboxylate

Methyl 1-(2-tert-butoxy-2-oxoethyl)piperidine-4-carboxylate

Cat. No. B8453466
M. Wt: 257.33 g/mol
InChI Key: CVXJSOLMRFBDRY-UHFFFAOYSA-N
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Patent
US09181266B2

Procedure details

To a solution of piperidine-4-carboxylic acid methyl ester (10 g, 70 mmol, 1 eq.) and Et3N (19.5 mL, 140 mmol, 2 eq.) in 150 mL of THF was added bromo-acetic acid tert-butyl ester (13.6 g, 70 mmol, 1 eq.) in 150 mL of THF. The resulting mixture was heated at reflux overnight. After 18 h, the resulting mixture was concentrated and purified by silica gel column chromatography (98/1/1 CH2Cl2/MeOH/NH4OH) to give the title compound as a yellow oil (0.84 g). Exact mass calculated for C13H24N1O4 258.2. MS (ESI) m/z 258.6 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH2:6]1)=[O:4].CCN(CC)CC.[C:18]([O:22][C:23](=[O:26])[CH2:24]Br)([CH3:21])([CH3:20])[CH3:19]>C1COCC1>[CH3:1][O:2][C:3]([CH:5]1[CH2:10][CH2:9][N:8]([CH2:24][C:23]([O:22][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:26])[CH2:7][CH2:6]1)=[O:4]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(=O)C1CCNCC1
Name
Quantity
19.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (98/1/1 CH2Cl2/MeOH/NH4OH)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(=O)C1CCN(CC1)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: CALCULATEDPERCENTYIELD 4.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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